1,1-二甲基丙基锌溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1-Dimethylpropylzinc bromide is a chemical compound that is synthesized from certain reactions involving dimethylpropyl precursors and zinc. This compound is often used in organic chemistry for various synthesis and chemical reactions due to its reactivity with other compounds.

Synthesis Analysis

The synthesis involves reactions of dimethylhydrazine derivatives with bromides to produce compounds including 1,1-dimethylpropylzinc bromide types. These reactions typically occur in specific conditions to ensure the correct formation and purity of the compound. For example, reactions of 1-aroyl-2-bromoacetylenes with N,N-dimethylhydrazine in acetonitrile at 20°C have been reported (Elokhina et al., 1999).

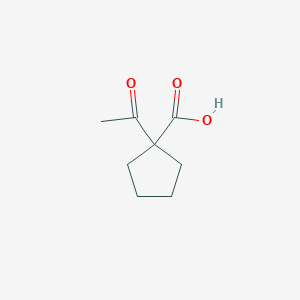

Molecular Structure Analysis

The molecular structure of compounds similar to 1,1-dimethylpropylzinc bromide has been determined through methods such as X-ray diffraction analysis. These analyses provide detailed information on the atomic and molecular arrangement, which is crucial for understanding the compound's chemical behavior (Elokhina et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving 1,1-dimethylpropylzinc bromide often result in the formation of new compounds. For instance, decomposition and interaction with other chemicals can lead to a variety of products, reflecting the compound's reactivity and utility in synthetic chemistry. For example, reactions with aqueous sodium hydroxide have been studied to understand the compound's behavior and potential applications (Kano & Anselme, 1984).

科学研究应用

合成和化学反应

1,1-二甲基丙基锌溴化物是一种参与各种有机合成和化学反应过程的试剂。例如,它用于从 1,1-二甲基肼衍生物和 1,3-二溴丙炔合成 1,3,4-恶二唑鎓溴化物,展示了它在创建复杂有机化合物中的用途 (纳赫马诺维奇等人,2005)。此外,1,1-二甲基丙基锌溴化物的反应性已在铑催化的 1,4-加成-卤代化过程中得到探索,突出了它在选择性合成和有机分子功能化中的作用 (诺特和弗罗斯特,2008)。

金属配合物的形成

研究还深入探讨了涉及 1,1-二甲基丙基锌溴化物的双核金属配合物的形成。该化合物与特定镍配合物的反应导致形成独特的线性桥接氢化物配体,展示了 1,1-二甲基丙基锌溴化物在新型金属有机框架和催化剂开发中的潜力 (维西奇等人,2004)。

有机合成改性

此外,该化合物已被用于改性现有的有机合成技术,例如西蒙斯-史密斯反应,为烯烃的环丙烷化提供了一种经济高效的方法。这种改性凸显了在传统有机合成程序中使用 1,1-二甲基丙基锌溴化物的多功能性和经济优势 (法比施和米切尔,1984)。

先进有机材料

该化合物的用途扩展到先进有机材料的合成,例如 1-三甲氧基甲硅烷基甲基和 1-(2,8,9-三氧杂-5-氮杂-1-硅杂双环[3.3.3]十一烷-1-基甲基)-1,1-二甲基-2-(3-烷氧基-3-氧代丙基)肼鎓卤化物。这些材料在包括药物和材料科学在内的各个领域具有潜在应用,表明 1,1-二甲基丙基锌溴化物在尖端研究中的广泛适用性 (索罗金等人,2006)。

安全和危害

1,1-Dimethylpropylzinc Bromide is classified as a flammable liquid (Category 2), and in contact with water, it releases flammable gases (Category 2). It’s harmful if swallowed (Acute toxicity, Oral - Category 4), causes serious eye irritation (Eye irritation - Category 2A), and is suspected of causing cancer (Carcinogenicity - Category 2) .

属性

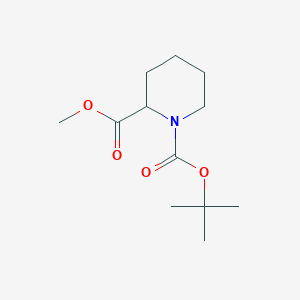

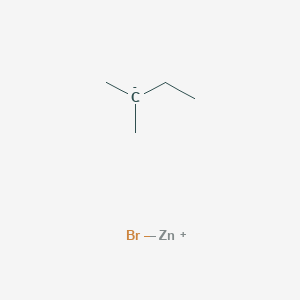

IUPAC Name |

bromozinc(1+);2-methylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Zn/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPGBSPHHVJBDF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C-](C)C.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)

![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)

![Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B62716.png)